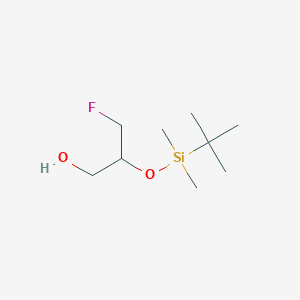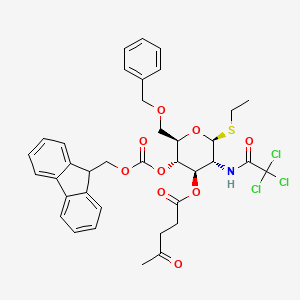
(2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzyloxy group, an ethylthio group, and a trichloroacetamido group, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is usually carried out using Fmoc chloride in the presence of a base such as triethylamine.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group in the presence of a base.
Formation of Ethylthio Group: The ethylthio group is introduced through a thiolation reaction, typically using an ethylthiol reagent in the presence of a suitable catalyst.
Addition of Trichloroacetamido Group: The trichloroacetamido group is added via an acylation reaction, using trichloroacetyl chloride and a base.
Esterification: The final step involves the esterification of the pyran ring with 4-oxopentanoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, nucleophiles, catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(methylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxopentanoate
- (2R,3S,4R,5R,6S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-2-((benzyloxy)methyl)-6-(ethylthio)-5-(2,2,2-trichloroacetamido)tetrahydro-2H-pyran-4-yl 4-oxobutanoate
Uniqueness
The unique combination of functional groups in this compound, particularly the presence of the fluorenylmethoxycarbonyl protecting group, the benzyloxy group, the ethylthio group, and the trichloroacetamido group, distinguishes it from similar compounds. These groups confer specific reactivity and properties, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C37H38Cl3NO9S |
|---|---|
Peso molecular |
779.1 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-5-(9H-fluoren-9-ylmethoxycarbonyloxy)-6-(phenylmethoxymethyl)-3-[(2,2,2-trichloroacetyl)amino]oxan-4-yl] 4-oxopentanoate |
InChI |
InChI=1S/C37H38Cl3NO9S/c1-3-51-34-31(41-35(44)37(38,39)40)33(49-30(43)18-17-22(2)42)32(29(48-34)21-46-19-23-11-5-4-6-12-23)50-36(45)47-20-28-26-15-9-7-13-24(26)25-14-8-10-16-27(25)28/h4-16,28-29,31-34H,3,17-21H2,1-2H3,(H,41,44)/t29-,31-,32-,33-,34+/m1/s1 |
Clave InChI |
KMXSRAMKYTUMAP-IZZVPOTPSA-N |
SMILES isomérico |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)CCC(=O)C)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


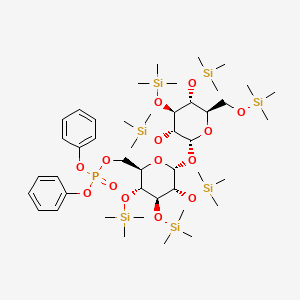

![4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13438201.png)
![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
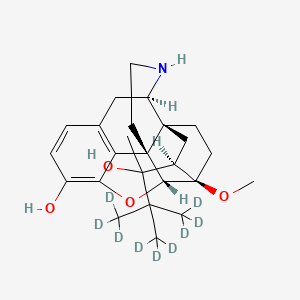
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
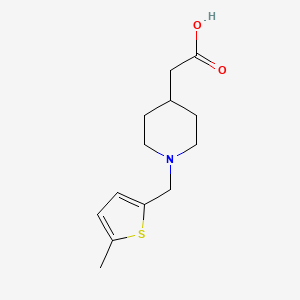



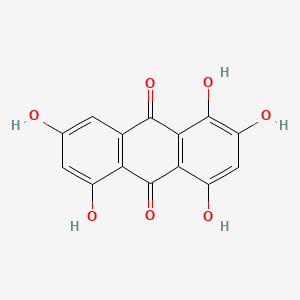

![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
